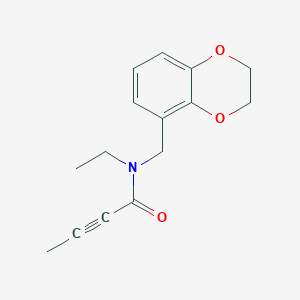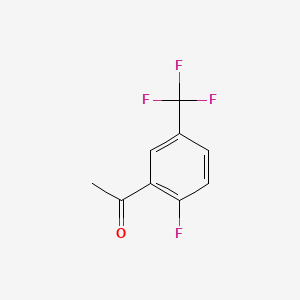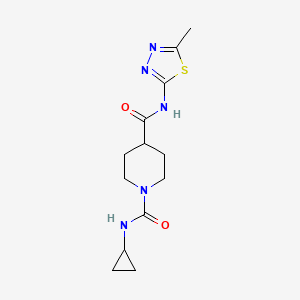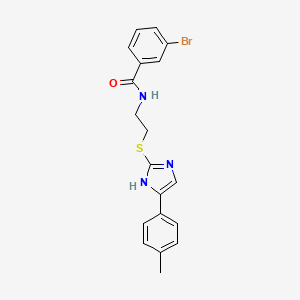![molecular formula C15H21N3O3 B2627496 N'-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 341006-65-3](/img/structure/B2627496.png)
N'-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a 3-methylphenyl group and a morpholine ring attached to an ethanediamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves the following steps:
Formation of the Ethanediamide Backbone: The ethanediamide backbone can be synthesized through the reaction of ethylenediamine with acetic anhydride under controlled conditions.
Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the ethanediamide backbone.
Industrial Production Methods
Industrial production of N’-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the 3-methylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the amide functional groups, potentially converting them to amines.
Substitution: Nucleophilic substitution reactions can take place at the morpholine ring or the ethanediamide backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the 3-methylphenyl group may yield 3-methylbenzoic acid, while reduction of the amide groups may produce corresponding amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N’-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
N’-(3-methylphenyl)-N-[2-(piperidin-4-yl)ethyl]ethanediamide: Similar structure with a piperidine ring instead of a morpholine ring.
N’-(3-methylphenyl)-N-[2-(pyrrolidin-4-yl)ethyl]ethanediamide: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
N’-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide is unique due to the presence of the morpholine ring, which may impart distinct chemical and biological properties compared to similar compounds with different ring structures.
属性
IUPAC Name |
N'-(3-methylphenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-12-3-2-4-13(11-12)17-15(20)14(19)16-5-6-18-7-9-21-10-8-18/h2-4,11H,5-10H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEANEFWHCPUPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2627413.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylpiperidino)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2627414.png)
![5-fluoro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2627415.png)




![N-[(2-chlorophenyl)methyl]-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2627425.png)
![[({[3,3'-Bithiophene]-5-yl}methyl)carbamoyl]methyl acetate](/img/structure/B2627427.png)



![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2627435.png)

